4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one
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Overview
Description
4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core with a piperidine ring and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylic acid tert-butyl ester with hydrochloric acid in dioxane, followed by further treatment with ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It may be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
Comparison with Similar Compounds
3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride: This compound shares a similar core structure but lacks the dimethyl groups.
1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pent-3-ol: This compound has a similar piperidine ring but different substituents.
Uniqueness: 4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one is unique due to its specific combination of a quinazolinone core with a piperidine ring and two methyl groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C15H21N3O/c1-15(2)12-5-3-4-6-13(12)17-14(19)18(15)11-7-9-16-10-8-11/h3-6,11,16H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
ALTWLMOWJQKIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(=O)N1C3CCNCC3)C |
Origin of Product |
United States |
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